3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Kappa opioid receptor Antagonist potency Structure-activity relationship

Compound 105 is a well-characterized KOR antagonist (IC₅₀ 13–56 nM) with ~25-fold selectivity over MOR and >200-fold over DOR, validated across Tango β-arrestin and GTPγS assays. The 5-bromofuran moiety enables rapid analoging via cross-coupling. Optimized for rodent models of stress, anxiety, and depression with minimized mu/delta-mediated confounds. Essential reference standard for calibrating opioid receptor assays.

Molecular Formula C15H13BrN4O3
Molecular Weight 377.198
CAS No. 2034229-43-9
Cat. No. B2448931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034229-43-9
Molecular FormulaC15H13BrN4O3
Molecular Weight377.198
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3C#N
InChIInChI=1S/C15H13BrN4O3/c16-13-4-3-12(23-13)15(21)20-7-1-2-10(9-20)22-14-11(8-17)18-5-6-19-14/h3-6,10H,1-2,7,9H2
InChIKeyCBXBRZQLMOVVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-43-9): A Selective Kappa Opioid Receptor Antagonist Chemotype from the Scripps Patent Series


3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-43-9) is a synthetic small-molecule kappa opioid receptor (KOR) antagonist belonging to a chemotype disclosed in the Scripps Research Institute patent family US9682966 and US10118915, where it is designated Compound 105 [1]. The molecule features a pyrazine-2-carbonitrile core linked via a 3-oxy-piperidine spacer to a 5-bromofuran-2-carbonyl moiety. Its mechanism of action is defined by competitive antagonism at the KOR, with functional activity confirmed across multiple orthogonal assay platforms including Tango β-arrestin recruitment and [³⁵S]-GTPγS binding [1]. The compound is intended exclusively for non-human research use [2].

Why 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Interchanged with Other Pyrazine-Carbonitrile KOR Ligands


Within the Scripps patent chemotype, subtle modifications to the furan acyl substituent produce dramatic shifts in KOR antagonist potency spanning over three orders of magnitude—from IC₅₀ values as low as 1.2 nM (Compound 355) to as high as 2,410 nM (Compound 542) [1]. The 5-bromofuran-2-carbonyl group in Compound 105 confers a specific potency window (IC₅₀ 13–56 nM depending on assay format) that is distinct from both the unsubstituted furan analog and the dimethylfuran variant [2]. Furthermore, the bromine atom serves as a strategic synthetic handle for downstream derivatization via cross-coupling chemistry—a capability absent in des-halo analogs. Generic substitution within this series without empirical verification of target engagement and selectivity risks selecting a compound with either insufficient potency or unintended polypharmacology at mu (MOR) and delta (DOR) opioid receptors [1].

Quantitative Differentiation Evidence for 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-43-9)


KOR Antagonist Potency: Compound 105 Occupies a Defined Intermediate Potency Tier Distinct from Both Ultra-Potent and Weak In-Class Analogs

Compound 105 demonstrates KOR antagonist IC₅₀ values of 13 nM in the Tango-OPRK1-BLA β-arrestin recruitment assay (GAL4-VP16-fused KOR in human U2OS cells) and 16 nM in the [³⁵S]-GTPγS functional binding assay (human cloned KOR in CHO cells), with a third determination at 56 nM in the OPRK1 stable cell line antagonist assay [1]. This potency is approximately 10–13-fold weaker than the most potent in-class compound (Compound 355, IC₅₀ = 1.2 nM) but approximately 43–185-fold more potent than the weakest active analog (Compound 542, IC₅₀ = 2,410 nM) [2]. This intermediate potency tier makes Compound 105 particularly suitable for SAR diversification studies where both potency gains and losses can be detected, unlike ultra-potent compounds where the assay window for detecting potency improvements is compressed [3].

Kappa opioid receptor Antagonist potency Structure-activity relationship

KOR-over-MOR Selectivity: Compound 105 Demonstrates ~25-Fold Functional Selectivity for KOR Over Mu Opioid Receptor

In matched assay formats, Compound 105 displays an IC₅₀ of 13 nM at KOR (Tango-OPRK1-BLA β-arrestin assay) compared to 323 nM at MOR (Tango β-arrestin assay with DAMGO stimulation in human U2OS cells), yielding a KOR/MOR selectivity ratio of approximately 25-fold [1]. In the GTPγS binding format with human cloned receptors in CHO cells, the selectivity is approximately 21-fold (KOR IC₅₀ = 16 nM vs. MOR IC₅₀ = 343 nM) [1]. This functional selectivity profile is critical because MOR antagonism is associated with undesirable effects including precipitated withdrawal in opioid-dependent models, making MOR-sparing KOR antagonists therapeutically preferred for neuropsychiatric indications [2].

Opioid receptor selectivity KOR/MOR selectivity Off-target profiling

KOR-over-DOR Selectivity: Compound 105 Exhibits >200-Fold Discrimination Against Delta Opioid Receptor

Compound 105 displays minimal functional activity at the delta opioid receptor (DOR), with an IC₅₀ of 3,500 nM in both the Tango β-arrestin assay (GAL4-VP16-fused DOR in human U2OS cells) and the GTPγS binding assay (human cloned DOR in CHO cells stimulated with SNC-80) [1]. Compared to its KOR IC₅₀ of 13–16 nM, this yields a KOR/DOR selectivity ratio of approximately 219–269-fold [1]. This high degree of DOR discrimination is not uniformly observed across the patent series and represents a key differentiator for applications where DOR-mediated confounding effects (e.g., convulsant activity or modulation of mood-related behaviors) must be avoided [2].

Opioid receptor selectivity KOR/DOR selectivity Delta opioid receptor

Bromine Substituent as a Synthetic Diversification Handle: Enabling Downstream Structure-Activity Relationship Expansion

The 5-bromine atom on the furan ring of Compound 105 provides a chemically orthogonal reactive site that enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) without affecting the pyrazine-2-carbonitrile, piperidine amide, or ether linkage [1]. In contrast, the unsubstituted furan analog (3-((1-(furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile) and the dimethylfuran analog lack this synthetic handle, limiting their utility as scaffolds for parallel library synthesis [2]. This feature positions Compound 105 not merely as a biological probe but as a versatile late-stage intermediate for generating focused KOR antagonist libraries with systematic variation at the furan 5-position, enabling rapid SAR exploration without de novo synthesis of the entire chemotype [1].

Synthetic tractability Cross-coupling chemistry Lead optimization

Multi-Assay Pharmacological Validation: Consistent Antagonist Activity Confirmed Across Orthogonal Functional Assay Platforms

Compound 105 has been characterized in at least three distinct functional assay formats: (1) Tango-OPRK1-BLA β-arrestin recruitment assay in human U2OS cells (IC₅₀ = 13 nM); (2) [³⁵S]-GTPγS binding assay in CHO cells expressing human cloned KOR (IC₅₀ = 16 nM); and (3) OPRK1 stable cell line antagonist assay (IC₅₀ = 56 nM) [1]. The concordance across these orthogonal platforms—which measure different downstream signaling events (β-arrestin translocation vs. G-protein activation)—provides confidence that the observed antagonism is target-specific and not an assay artifact [2]. This multi-assay validation is not uniformly available for all compounds in the patent series, where many analogs were characterized in only a single assay format [3].

Assay validation Functional antagonism β-arrestin recruitment

Optimal Research and Procurement Application Scenarios for 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-43-9)


KOR-Focused Neuroscience Probe for Addiction, Stress, and Mood Disorder Target Validation

Compound 105 is optimally deployed as a pharmacological tool compound in rodent models of stress-induced drug seeking, anxiety, and depression where selective KOR blockade is hypothesized to produce therapeutic benefit. Its ~25-fold selectivity over MOR minimizes confounding mu-mediated effects such as respiratory depression or precipitated withdrawal, while >200-fold selectivity over DOR eliminates delta-mediated behavioral confounds. Researchers should dose based on the established KOR IC₅₀ of 13–16 nM, with in vivo dosing regimens to be empirically determined [1][2].

Medicinal Chemistry Lead Optimization: Late-Stage Diversification Scaffold for Focused KOR Antagonist Libraries

The 5-bromofuran moiety makes Compound 105 an ideal starting point for parallel synthesis of focused KOR antagonist libraries via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling at the bromine position. This enables systematic exploration of the furan 5-position SAR without resynthesizing the pyrazine-piperidine core, significantly accelerating hit-to-lead timelines. The intermediate potency (IC₅₀ 13–56 nM) provides a favorable assay window to detect both potency gains and losses from structural modifications [1][3].

Opioid Receptor Selectivity Profiling: Reference Compound for Establishing MOR/DOR Counter-Screening Assays

With well-characterized selectivity ratios (KOR/MOR ~25-fold, KOR/DOR ~219-fold) measured across multiple assay platforms, Compound 105 serves as an excellent reference standard for calibrating KOR, MOR, and DOR functional assays in parallel. Its activity at all three opioid receptors—spanning a potency range from 13 nM to 3,500 nM—provides a built-in dynamic range for assay quality control. Procurement of this compound alongside more potent analogs (e.g., Compound 355 at 1.2 nM) enables construction of a multi-point selectivity calibration curve [1].

Structure-Activity Relationship Teaching and Training: Demonstrating Halogen Effects on Potency and Selectivity

The availability of Compound 105 alongside its close structural analogs (unsubstituted furan, dimethylfuran) within the same patent family makes it an instructive case study for teaching medicinal chemistry principles. Students can analyze how the 5-bromo substituent modulates KOR potency and selectivity compared to the des-bromo and dimethyl congeners, and can design follow-up analogs using the bromine as a synthetic handle—illustrating the interplay between synthetic accessibility and pharmacological optimization [1][2].

Quote Request

Request a Quote for 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.